molecular formula C20H19ClN2O B022976 1-Acridinol, 1,2,3,4-tetrahydro-6-chloro-9-((phenylmethyl)amino)- CAS No. 104628-21-9

1-Acridinol, 1,2,3,4-tetrahydro-6-chloro-9-((phenylmethyl)amino)-

Cat. No. B022976
M. Wt: 338.8 g/mol
InChI Key: UFBJNPUZMUQXFV-UHFFFAOYSA-N
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Patent
US04754050

Procedure details

In 100 ml of dry THF was added 2.90 g of 9-benzylamino-6-chloro-3,4-dihydroacridin-1(2H)-one. The mechanically stirred solution was cooled with ice under nitrogen and 4.3 ml of 1M lithium aluminum hydride solution in THF was added dropwise over 10 minutes. After 1 hour of stirring at 10° C., the reaction was complete by TLC, so it was quenched with 1 ml of saturated ammonium chloride solution. The inorganic salts were filtered off and the filtrate was evaporated to a solid. The solid was recrystallized from 1:1 dichloromethane/pentane to yield 2.14 g of solid, mp 163° C.
Quantity
4.3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
9-benzylamino-6-chloro-3,4-dihydroacridin-1(2H)-one
Quantity
2.9 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][C:9]1[C:10]2[C:15]([N:16]=[C:17]3[C:22]=1[C:21](=[O:23])[CH2:20][CH2:19][CH2:18]3)=[CH:14][C:13]([Cl:24])=[CH:12][CH:11]=2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[CH2:1]([NH:8][C:9]1[C:10]2[C:15]([N:16]=[C:17]3[C:22]=1[CH:21]([OH:23])[CH2:20][CH2:19][CH2:18]3)=[CH:14][C:13]([Cl:24])=[CH:12][CH:11]=2)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
4.3 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
9-benzylamino-6-chloro-3,4-dihydroacridin-1(2H)-one
Quantity
2.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC=1C2=CC=C(C=C2N=C2CCCC(C12)=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
After 1 hour of stirring at 10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mechanically stirred solution was cooled with ice under nitrogen
CUSTOM
Type
CUSTOM
Details
was quenched with 1 ml of saturated ammonium chloride solution
FILTRATION
Type
FILTRATION
Details
The inorganic salts were filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to a solid
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from 1:1 dichloromethane/pentane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC=1C2=CC=C(C=C2N=C2CCCC(C12)O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.14 g
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.